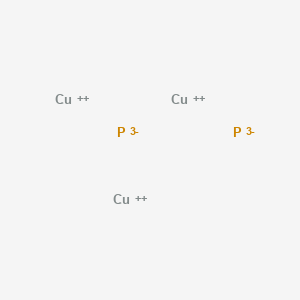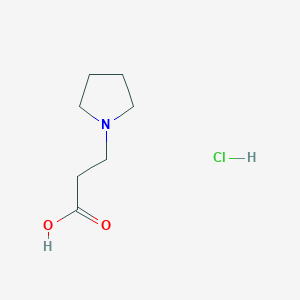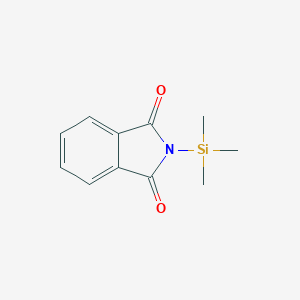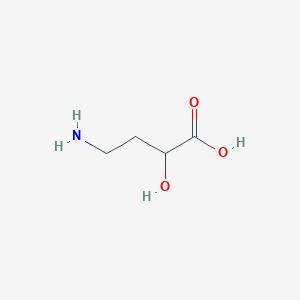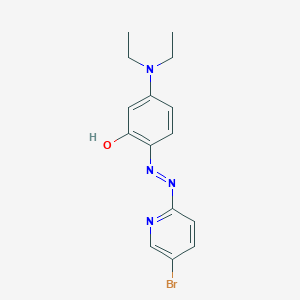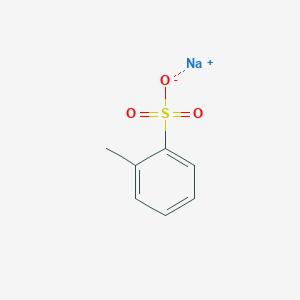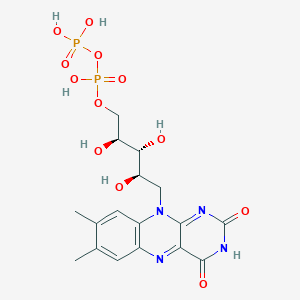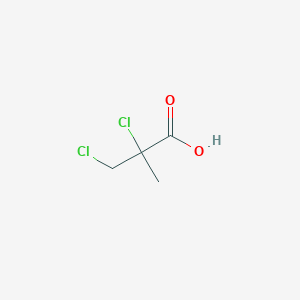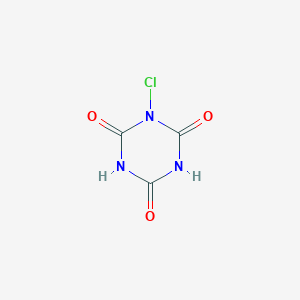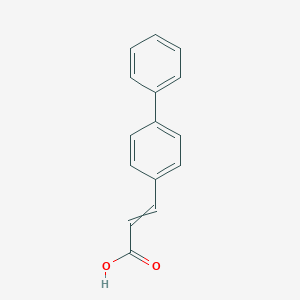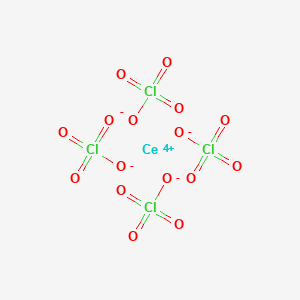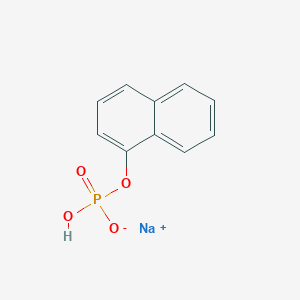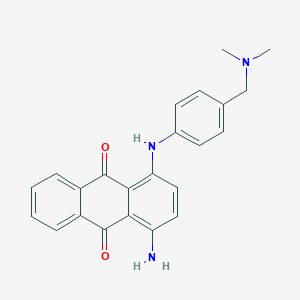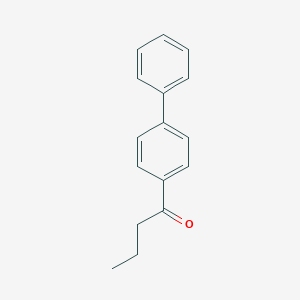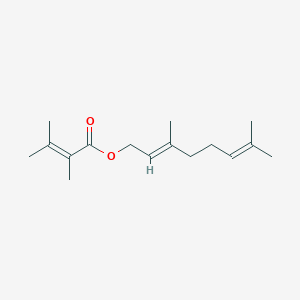
3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate, also known as DMDC, is a synthetic compound that has gained significant attention in scientific research. DMDC is a terpene-based molecule that belongs to the family of crotonates. It has been found to have various biochemical and physiological effects that are of interest to researchers.
Mécanisme D'action
The mechanism of action of 3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate is not fully understood, but it is believed to interact with various cellular targets, including ion channels and enzymes. 3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate has been shown to have a potent inhibitory effect on the growth of cancer cells, which may be due to its ability to induce apoptosis and inhibit cell proliferation.
Effets Biochimiques Et Physiologiques
3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate has been found to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. 3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate has also been found to have a potent inhibitory effect on the growth of cancer cells, which makes it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate has several advantages for lab experiments, including its ease of synthesis and high purity. However, one limitation of 3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions that researchers can explore with 3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate. One potential area of research is its use as an anti-cancer agent. 3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate has shown promising results in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer therapies. Another area of research is its use as an insecticide. 3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate has been shown to have insecticidal properties, and further research could lead to the development of new, more effective insecticides. Finally, 3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate's antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of various diseases, and further research could lead to the development of new treatments.
Méthodes De Synthèse
The synthesis of 3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate involves the condensation of 2,3-dimethylcrotonic acid and isoprene in the presence of a catalyst. The reaction takes place under mild conditions and yields 3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate as the major product. The purity of 3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate can be improved by various methods, including distillation and recrystallization.
Applications De Recherche Scientifique
3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate has been used in various scientific research applications, including as a flavor and fragrance agent, a pheromone, and an insecticide. It has also been studied for its potential as an anti-cancer agent, as well as for its antioxidant and anti-inflammatory properties.
Propriétés
Numéro CAS |
10402-48-9 |
|---|---|
Nom du produit |
3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate |
Formule moléculaire |
C16H26O2 |
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
[(2E)-3,7-dimethylocta-2,6-dienyl] 2,3-dimethylbut-2-enoate |
InChI |
InChI=1S/C16H26O2/c1-12(2)8-7-9-14(5)10-11-18-16(17)15(6)13(3)4/h8,10H,7,9,11H2,1-6H3/b14-10+ |
Clé InChI |
GLMOJOJHHPDUHX-GXDHUFHOSA-N |
SMILES isomérique |
CC(=CCC/C(=C/COC(=O)C(=C(C)C)C)/C)C |
SMILES |
CC(=CCCC(=CCOC(=O)C(=C(C)C)C)C)C |
SMILES canonique |
CC(=CCCC(=CCOC(=O)C(=C(C)C)C)C)C |
Autres numéros CAS |
10402-48-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



